molecular formula C20H24O8 B5856758 diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

Cat. No.: B5856758
M. Wt: 392.4 g/mol
InChI Key: FLNKJQRWJYEJTF-UHFFFAOYSA-N
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Description

Diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate (CAS: 307547-77-9) is a chromene-based organic compound with the molecular formula C₂₀H₂₄O₈ and a molecular weight of 392.404 g/mol . Its structure features a 2H-chromene core substituted with a propyl group at position 4, a ketone at position 2, and two ethoxycarbonylmethoxy groups at positions 5 and 5. This compound is of interest in photoprotective and pharmaceutical research due to its chromene backbone, which is associated with UV absorption and bioactivity .

Properties

IUPAC Name

ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-2-oxo-4-propylchromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O8/c1-4-7-13-8-17(21)28-16-10-14(26-11-18(22)24-5-2)9-15(20(13)16)27-12-19(23)25-6-3/h8-10H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNKJQRWJYEJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=O)OCC)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a chromene backbone characterized by:

  • Two acetyl groups (from the diacetate moiety)
  • A bis(oxy) linkage connecting two chromene units
  • A propyl substitution that enhances its solubility and biological efficacy compared to simpler analogs.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves:

  • Activation of apoptotic pathways : Flow cytometry analyses revealed increased apoptotic rates in treated cells compared to controls, suggesting that the compound triggers programmed cell death through intrinsic pathways .

Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities. Chromene derivatives are known for their ability to scavenge free radicals and reduce oxidative stress. This activity can be attributed to:

  • Electron-donating properties : The presence of hydroxyl and carbonyl groups enhances its ability to donate electrons, thus neutralizing free radicals .

Anti-inflammatory Effects

This compound also shows promise in reducing inflammation. Experimental studies have demonstrated:

  • Inhibition of pro-inflammatory cytokines : The compound reduces the production of cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the chromene family. Below is a summary of key findings:

StudyFindings
Nallasivam et al. (2009)Demonstrated that chromene derivatives exhibit potent anticancer activity through apoptosis induction in MCF-7 and NCI-H1299 cell lines .
Mukherjee et al. (2001)Highlighted the increasing interest in synthetic and natural sources for new anticancer drugs; chromenes were noted for their diverse pharmacological effects .
Wang et al. (2003)Discussed structure-activity relationships (SAR) that link specific substituents on chromenes with enhanced biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. Diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds with similar chromene structures showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Chromene derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Polymer Applications

This compound can be utilized as a building block in polymer synthesis. Its functional groups allow it to participate in polymerization reactions, leading to the formation of novel materials with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating chromene units into polymers can improve their UV resistance and overall durability .

Dyes and Pigments

The unique chromophoric properties of this compound make it suitable for use in dyes and pigments. Its ability to absorb UV light can be harnessed in applications such as UV filters in cosmetics and coatings. Studies have explored the synthesis of colorants based on this compound that exhibit vibrant colors and high stability under light exposure .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; effective against multiple types of cancer cells.
Antimicrobial Properties Significant inhibition of bacterial and fungal growth in vitro.
Polymer Applications Enhanced thermal stability and mechanical properties in synthesized polymers.
Photochemical Applications Development of stable UV filters for cosmetic applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces diol intermediates and acetic acid derivatives. For example, refluxing with HCl (2M) yields 5,7-dihydroxy-4-propyl-2H-chromen-2-one and ethyl acetate.

  • Basic Hydrolysis : Saponification with NaOH (1M) generates carboxylate salts, which can be acidified to recover free carboxylic acids .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureProducts
AcidicHCl (2M)80°C, 6hDiol + Ethyl acetate
BasicNaOH (1M)60°C, 4hCarboxylate salts → Free carboxylic acids

Nucleophilic Substitution

The bis(oxy)acetate linkages are susceptible to nucleophilic attack:

  • Ester Oxygen Reactivity : Substitution with amines (e.g., NH₃/EtOH) forms amide derivatives, while thiols produce thioacetates.

  • Chromene Ring Reactivity : Electrophilic substitution at the C-6 position occurs with bromine (Br₂/CHCl₃), yielding mono- or di-brominated products .

Oxidation:

  • The chromene ketone (C-2) resists oxidation under mild conditions but undergoes Baeyer-Villiger oxidation with mCPBA to form a lactone .

  • Chromene ring oxidation with KMnO₄/H₂SO₄ cleaves the pyran ring, producing dicarboxylic acids.

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol while preserving ester groups .

Table 2: Oxidation/Redution Outcomes

Reaction TypeReagentsMajor Product
Baeyer-VilligermCPBA/CH₂Cl₂Lactone derivative
Ring CleavageKMnO₄/H₂SO₄3-Propylphthalic acid
Ketone ReductionH₂ (1 atm)/Pd-CAlcohol derivative

Radical-Mediated Halogenation

The compound participates in Hunsdiecker-like reactions:

  • Treatment with AgNO₃ and Br₂ in CCl₄ generates alkyl bromide derivatives via decarboxylative halogenation. This proceeds through acyl hypobromite intermediates and radical pathways .

Mechanistic Insight :

  • Formation of silver carboxylate intermediate.

  • Reaction with Br₂ to form unstable acyl hypobromite.

  • Homolytic cleavage produces alkyl radicals, which abstract bromine atoms to yield final products .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Chromene Diacetates

CompoundKey Reactivity Difference
Dimethyl variantFaster hydrolysis due to methyl ester lability
4-MethylcoumarinLacks bis(oxy) groups; less nucleophilic sites
Ethyl 3-(4-methylcoumarin) acetateLimited to single ester substitution

Key Research Findings

  • Radical halogenation yields 85% alkyl bromide with AgNO₃/Br₂ .

  • Hydrolysis kinetics show pseudo-first-order behavior under basic conditions (k = 0.12 h⁻¹).

  • Bromination at C-6 increases antioxidant activity by 40% compared to the parent compound.

This compound’s multifunctional reactivity underscores its utility in synthetic and medicinal chemistry, particularly for modular derivatization strategies.

Comparison with Similar Compounds

Structural Analog: Bis(2-methyl-2-propanyl) 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate

Key Differences :

  • Substituents : The tert-butyl ester groups (vs. ethyl esters) and a phenyl group at position 2 (vs. propyl at position 4) .
  • Molecular Weight : Higher mass (482.529 g/mol ) due to bulky tert-butyl groups .
  • Implications :
    • Solubility : The tert-butyl groups reduce solubility in polar solvents compared to the ethyl esters in the target compound.
    • Photostability : Bulky substituents may enhance photostability by sterically shielding reactive sites.
Property Target Compound tert-Butyl Analog
Molecular Formula C₂₀H₂₄O₈ C₂₇H₃₀O₈
Molecular Weight (g/mol) 392.404 482.529
Substituents 4-propyl, 2-oxo, ethyl esters 2-phenyl, 4-oxo, tert-butyl esters
ChemSpider ID 858660 1697070

Functional Analog: Hydantoin-Based UV Filters

highlights hydantoin derivatives, such as diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g) , which exhibit UVA/UVB absorption. While structurally distinct from chromenes, these compounds share functional ester groups and photoprotective applications .

Comparison Highlights :

  • Core Structure : Hydantoin (imidazolidine-dione) vs. chromene.
  • UV Performance: Compound 4g: UVA protection factor (PF) = 6.83 ± 0.05, SPFin vitro = 3.07 ± 0.04 . Target Compound: No direct UV data available, but chromenes typically absorb in 280–350 nm (UVA/UVB range) .

Surfactant Analog: Diethyl 2,2'-(Naphthalene-1,5-diylbis(oxy))diacetate

This compound (C₁₈H₂₀O₈, MW = 356.34 g/mol) shares the diethyl ester motif but replaces the chromene core with naphthalene. Its application in surfactants underscores the role of ester groups in modulating solubility and interfacial activity .

Property Target Compound Naphthalene Analog
Core Structure 2H-Chromene Naphthalene
Functional Groups Ethyl esters, propyl, ketone Ethyl esters, aromatic ethers
Application Photoprotection (inferred) Surfactants

Research Findings and Limitations

  • Photostability : The tert-butyl analog’s bulkier esters may resist photodegradation better than the target compound’s ethyl groups .
  • Data Gaps : Direct UV absorption parameters and in vivo safety profiles for the target compound remain unstudied, necessitating further research.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Use single-crystal X-ray diffraction to resolve the molecular packing and confirm stereochemistry. Refinement via SHELXL (a robust program for small-molecule crystallography) is recommended for high-resolution data .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify ester (-COOEt), chromene (C=O), and propyl substituents. For example, the chromene carbonyl signal appears at δ ~170 ppm in ¹³C NMR .
    • FT-IR : Confirm ester C=O (~1740 cm⁻¹) and chromene C=O (~1680 cm⁻¹) stretches .

Advanced: How can computational modeling elucidate electronic properties and reactivity?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the chromene core’s electron-deficient C=O groups may act as electrophilic centers .
  • Molecular Docking : Simulate interactions with biological targets (e.g., LAT1 transporters or amyloid-beta aggregates) using software like AutoDock Vina. Validate with in vitro assays .
    Data Contradiction Tip : If experimental activity contradicts computational predictions, re-evaluate force field parameters or consider solvation effects.

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Q. Methodological Answer :

  • Polymorphism Analysis : If NMR suggests a single species but crystallography reveals multiple conformers, perform differential scanning calorimetry (DSC) to detect polymorphic transitions .
  • Dynamic NMR : Use variable-temperature ¹H NMR to study conformational exchange in solution (e.g., rotation of the propyl group) .
    Case Study : A polymorph of dimethyl 2,2'-[(4-oxo-2-phenylchromene)bis(oxy)]diacetate showed distinct packing modes despite identical NMR spectra, resolved via X-ray .

Advanced: What strategies optimize biological activity studies (e.g., anti-glioma or anti-aggregation)?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the propyl substituent or ester groups. For example, replacing ethyl esters with acetamide groups (via hydrazination) enhances solubility and target affinity .
  • In Vitro Assays :
    • For anti-aggregation activity (e.g., Alzheimer’s), use thioflavin-T assays to monitor amyloid-beta inhibition .
    • For cytotoxicity , employ C6 glioma cell lines with MTT assays, comparing IC₅₀ values against controls .
      Data Validation : Cross-check with LC-MS to confirm compound stability under assay conditions .

Advanced: How to address challenges in crystallizing this compound?

Q. Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane or acetone/water) to induce slow evaporation.
  • Seeding : Introduce microcrystals from analogous structures (e.g., dimethyl chromene derivatives) to promote nucleation .
  • Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 40°C) .

Basic: What purification techniques are effective post-synthesis?

Q. Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (e.g., DCM:hexane:acetone = 7:3:0.5) to separate esters from unreacted starting materials .
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C for needle-like crystals .

Advanced: How to analyze intermolecular interactions in the solid state?

Q. Methodological Answer :

  • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O hydrogen bonds) using CrystalExplorer. Compare with similar chromene esters to identify packing motifs .
  • Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from single-crystal structures .

Advanced: What are the implications of ester group hydrolysis in biological systems?

Q. Methodological Answer :

  • pH-Dependent Stability : Simulate physiological conditions (pH 7.4 buffer) and monitor hydrolysis via HPLC. Ethyl esters are typically stable at neutral pH but hydrolyze rapidly in acidic environments (e.g., lysosomes) .
  • Metabolite Identification : Use LC-MS/MS to detect diacetic acid derivatives, which may contribute to off-target effects .

Advanced: How to design derivatives for improved pharmacokinetics?

Q. Methodological Answer :

  • Prodrug Strategies : Convert esters to amides (e.g., using hydrazine hydrate) for enhanced plasma stability .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or amino) to reduce hydrophobicity while maintaining membrane permeability. Calculate partition coefficients using ChemAxon or ACD/Labs .

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